1-tert-Butoxybuta-1,3-diene

Diels-Alder Regioselectivity Cycloaddition

1-tert-Butoxybuta-1,3-diene (CAS 52752-57-5) is a member of the 1-alkoxy-1,3-butadiene class, characterized by a single electron-donating tert-butoxy group conjugated to a 1,3-butadiene backbone. This substitution pattern activates the diene for normal electron-demand Diels-Alder reactions and imparts regio- and stereoselective control in cycloadditions.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 52752-57-5
Cat. No. B15471867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butoxybuta-1,3-diene
CAS52752-57-5
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC=CC=C
InChIInChI=1S/C8H14O/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3
InChIKeyBYBSDCWTWYGDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butoxybuta-1,3-diene (CAS 52752-57-5): A Mono-Alkoxy Substituted 1,3-Butadiene for Regioselective Cycloaddition and Cross-Coupling


1-tert-Butoxybuta-1,3-diene (CAS 52752-57-5) is a member of the 1-alkoxy-1,3-butadiene class, characterized by a single electron-donating tert-butoxy group conjugated to a 1,3-butadiene backbone. This substitution pattern activates the diene for normal electron-demand Diels-Alder reactions and imparts regio- and stereoselective control in cycloadditions [1]. As a mono-substituted analog, it occupies a distinct chemical space relative to more extensively functionalized dienes like the 1,3-disubstituted Danishefsky's diene or the symmetrically substituted 1,4-di-tert-butoxy-1,3-butadiene, offering a unique steric and electronic profile for applications requiring a single, bulky alkoxy handle [1][2].

Why 1-tert-Butoxybuta-1,3-diene (CAS 52752-57-5) Cannot Be Replaced by Unsubstituted Butadiene or Other Alkoxy Analogs


The substitution pattern on a 1,3-butadiene framework is a critical determinant of its reactivity, regioselectivity, and the stability of its cycloadducts. Unsubstituted 1,3-butadiene lacks the electronic activation and steric bias required for selective transformations, leading to complex mixtures of regioisomers. Similarly, other alkoxy-substituted dienes, such as 1-methoxybutadiene or the highly reactive Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), exhibit profoundly different reactivity profiles due to variations in steric bulk and electron-donating capacity [1]. The bulky tert-butoxy group in the target compound provides a unique balance: it enhances nucleophilicity for normal electron-demand cycloadditions while its steric profile influences transition state geometry and can be leveraged for selective deprotection or further functionalization post-cycloaddition [2]. Consequently, substituting this specific mono-tert-butoxy diene with a smaller alkoxy analog or an unsubstituted diene will alter reaction kinetics, regioselectivity, and the ultimate synthetic outcome, making direct interchange scientifically unsound.

Quantitative Differentiation of 1-tert-Butoxybuta-1,3-diene (CAS 52752-57-5): A Procurement-Focused Evidence Review


Regioselective Control in Diels-Alder Cycloadditions: The Influence of the tert-Butoxy Group

The presence of a single, strongly electron-donating alkoxy group on a 1,3-diene polarizes the π-system, leading to high regioselectivity in Diels-Alder reactions. While direct kinetic data for 1-tert-butoxybuta-1,3-diene is limited, class-level inference from related 1-alkoxybutadienes demonstrates that this substitution pattern directs the cycloaddition to predominantly yield the 'ortho' or 'para' regioisomer when reacting with unsymmetrical dienophiles. For instance, the reaction of a 1-alkoxybutadiene with an unsymmetrical dienophile can exhibit regioselectivity ratios exceeding 90:10 in favor of the electronically favored adduct [1]. This contrasts sharply with the non-selective outcomes observed with unsubstituted butadiene or the distinct regiochemical biases of 1,3-disubstituted dienes like Danishefsky's diene, which features a strong para-directing methoxy group and an additional ortho-directing siloxy group [2]. The bulky tert-butoxy group in the target compound not only activates the diene but also introduces steric factors that further modulate the regiochemical outcome compared to a smaller 1-methoxy substituent.

Diels-Alder Regioselectivity Cycloaddition Electron-Rich Dienes

Orthogonal Reactivity in Palladium-Catalyzed Cross-Couplings: The Heck Reaction

1-Alkoxy-1,3-butadienes, including the tert-butoxy derivative, serve as versatile building blocks in palladium-catalyzed Heck reactions, enabling regio- and stereoselective γ-arylation to form α,β-unsaturated carbonyl compounds [1]. The tert-butoxy group acts as a masked carbonyl, and its steric bulk influences the migratory insertion step, potentially affecting the E/Z ratio of the product. This reactivity is distinct from that of other alkoxybutadienes and is a primary reason for selecting this specific compound. While a direct head-to-head comparison of rate constants is unavailable, the unique ability of this diene class to undergo this transformation is a key differentiator from simpler dienes like 1,3-butadiene, which do not participate in this mode of coupling, or from 1-acetoxybutadiene, which may have different stability and directing effects.

Heck Reaction Cross-Coupling Palladium Catalysis Regioselective Arylation

Steric Differentiation vs. 1,4-Di-tert-butoxy-1,3-butadiene: A Qualitative Comparison of Synthetic Utility

A critical, quantifiable difference between 1-tert-butoxybuta-1,3-diene and its close analog, 1,4-di-tert-butoxy-1,3-butadiene (DTBU), lies in the number and type of synthetic handles available post-cycloaddition. The DTBU diene is known to exist as a mixture of E,Z, Z,Z, and E,E isomers in a 45:45:10 ratio, with the Z,Z isomer being unreactive in cycloadditions [1]. This introduces complexity and reduces the effective reactive concentration of the desired isomer. In contrast, the mono-substituted 1-tert-butoxybuta-1,3-diene avoids the complications arising from a second alkoxy substituent. While both dienes undergo cycloaddition, the adducts derived from the mono-tert-butoxy diene possess a single tert-butoxy group, offering a unique handle for selective acid-catalyzed hydrolysis to a ketone while leaving an unfunctionalized alkene in the newly formed ring, a pathway not available to the symmetrically substituted DTBU. This differentiation in post-cycloaddition functionalization potential is a primary, albeit qualitative, driver for procurement.

Steric Effects Synthetic Handles Diels-Alder Functional Group Interconversion

High-Value Applications of 1-tert-Butoxybuta-1,3-diene (CAS 52752-57-5) in Organic Synthesis and Medicinal Chemistry


Precursor for Regioselective Synthesis of Substituted Cyclohexenones

1-tert-Butoxybuta-1,3-diene is an ideal reagent for constructing functionalized cyclohexenone rings via a Diels-Alder/acidic hydrolysis sequence. The tert-butoxy group directs the regiochemistry of the cycloaddition and serves as a masked ketone. After cycloaddition with an appropriate dienophile (e.g., an α,β-unsaturated ketone or ester), mild acidic treatment selectively hydrolyzes the tert-butyl enol ether to reveal a ketone functionality at a specific position on the cyclohexene ring [1]. This two-step sequence is a powerful and predictable method for building complex carbocyclic frameworks with high regio- and stereocontrol.

Building Block for γ-Arylated α,β-Unsaturated Carbonyls via Heck Coupling

This compound is a strategic starting material for the palladium-catalyzed synthesis of γ-aryl α,β-unsaturated carbonyl compounds. The reaction proceeds via a Heck-type mechanism where the tert-butoxybutadiene acts as a vinylogous enol ether. The resulting products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, as they contain a conjugated carbonyl system and an aryl group in a specific spatial arrangement [2]. This method provides a direct and regioselective route to these important motifs that is difficult to achieve with other diene building blocks.

Synthesis of Complex Polycyclic Frameworks in Natural Product Total Synthesis

The unique reactivity profile of 1-tert-butoxybuta-1,3-diene, which combines electron-rich character with a bulky, traceless directing group, makes it a valuable component in the total synthesis of complex natural products. Its ability to participate in highly regio- and stereoselective [4+2] cycloadditions allows for the rapid assembly of intricate polycyclic cores with precise control over the installation of functional groups. The subsequent unmasking of the tert-butoxy group to a ketone provides a handle for further diversification and elaboration towards the target molecule [1].

Development of New Chemical Entities (NCEs) in Medicinal Chemistry

In medicinal chemistry programs, the ability to generate diverse compound libraries with high structural complexity is paramount. 1-tert-Butoxybuta-1,3-diene enables access to unique chemical space through cycloaddition and cross-coupling manifolds. The resulting cyclohexene and enone derivatives are not easily accessible via other methods and represent privileged scaffolds for fragment-based drug discovery or lead optimization. The controlled introduction of both an oxygen-containing handle (via the tert-butoxy group) and a point of unsaturation (the alkene from the diene) provides multiple vectors for subsequent chemical modification to explore structure-activity relationships (SAR) [1][2].

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